molecular formula C13H20O4 B14278164 5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene CAS No. 140464-73-9

5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene

Cat. No.: B14278164
CAS No.: 140464-73-9
M. Wt: 240.29 g/mol
InChI Key: QFOHNVWDYMIKJY-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene is an organic compound with a complex structure characterized by multiple methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the reaction of salicylaldehyde with dimethyl acetal (methanol acetal) to form the desired compound. The reaction conditions often require a catalyst and specific temperature control to ensure the correct substitution and formation of the methoxy groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow chemistry and advanced catalytic systems can enhance the production process, making it more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler hydrocarbons or alcohols.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethoxymethyl)-2’-deoxyuridine: A nucleoside analog with antiviral activity.

    Dimethoxymethane: A simpler compound with similar methoxy groups but different applications.

Uniqueness

5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its multiple methoxy groups and ethyl substitution provide distinct properties compared to other similar compounds .

Properties

CAS No.

140464-73-9

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

5-(dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene

InChI

InChI=1S/C13H20O4/c1-6-10-11(14-2)7-9(8-12(10)15-3)13(16-4)17-5/h7-8,13H,6H2,1-5H3

InChI Key

QFOHNVWDYMIKJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1OC)C(OC)OC)OC

Origin of Product

United States

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